molecular formula C22H18ClN3O3 B277773 2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

Cat. No. B277773
M. Wt: 407.8 g/mol
InChI Key: KINHZQQPJLFNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and transcription factors, which can lead to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the development of many diseases. It has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A in lab experiments is that it has been extensively studied and has a well-established synthesis method. It also has a variety of biological activities, which can make it useful for studying a wide range of diseases and conditions. However, one limitation of using 2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A. One area of research could be the development of more efficient synthesis methods that could allow for the production of larger quantities of the compound. Another area of research could be the identification of additional biological activities of 2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A, which could lead to the development of new treatments for a variety of diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A, which could lead to the development of more targeted therapies.

Synthesis Methods

2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The synthesis method is complex and involves multiple steps, including the formation of the oxazolo[4,5-b]pyridine ring system and the introduction of the chlorophenoxy and methyl groups. The final product is obtained through purification and isolation techniques.

properties

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C22H18ClN3O3/c1-22(2,29-17-11-7-15(23)8-12-17)21(27)25-16-9-5-14(6-10-16)20-26-19-18(28-20)4-3-13-24-19/h3-13H,1-2H3,(H,25,27)

InChI Key

KINHZQQPJLFNGR-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3)OC4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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